molecular formula C15H17N3O3 B1170754 4'-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 168152-97-4

4'-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1170754
CAS No.: 168152-97-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core linked to a biphenyl carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The biphenyl carboxylic acid moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification processes. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazine: Another triazole-based compound with similar pharmacological properties.

    Pyrazolo[3,4-d]pyrimidine: Shares structural similarities and is used in similar applications.

    Thiadiazole derivatives: Known for their diverse biological activities.

Uniqueness

4’-((5-Oxo-7-propyl-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid stands out due to its unique combination of a triazolopyrimidine core and a biphenyl carboxylic acid moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

168152-97-4

Molecular Formula

C15H17N3O3

Molecular Weight

0

Synonyms

4/'-((1,5-Dihydro-5-oxo-7-propyl-1,2,4-triazolo(1,5-a)pyrimidin-6-yl)methyl)-2/'-carboxybiphenyl

Origin of Product

United States

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